molecular formula C5H15BrNPSi B14454360 P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide CAS No. 73296-38-5

P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide

Cat. No.: B14454360
CAS No.: 73296-38-5
M. Wt: 228.14 g/mol
InChI Key: MMKNEWUDVDCXJL-UHFFFAOYSA-N
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Description

P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide: is a chemical compound with a unique structure that includes a phosphinimidic core bonded to a trimethylsilyl group and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide typically involves the reaction of trimethylsilyl chloride with a phosphinimidic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

Scientific Research Applications

P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinimidic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The phosphinimidic core is responsible for its unique chemical properties .

Comparison with Similar Compounds

  • Trimethylsilyl phosphinates
  • Trimethylsilyl phosphonates
  • Trimethylsilyl phosphines

Comparison: P,P-Dimethyl-N-(trimethylsilyl)phosphinimidic bromide is unique due to its specific combination of a phosphinimidic core and a trimethylsilyl group. This combination imparts distinct chemical properties that differentiate it from other similar compounds. For example, trimethylsilyl phosphinates and phosphonates have different reactivity profiles and applications .

Properties

CAS No.

73296-38-5

Molecular Formula

C5H15BrNPSi

Molecular Weight

228.14 g/mol

IUPAC Name

bromo-dimethyl-trimethylsilylimino-λ5-phosphane

InChI

InChI=1S/C5H15BrNPSi/c1-8(2,6)7-9(3,4)5/h1-5H3

InChI Key

MMKNEWUDVDCXJL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N=P(C)(C)Br

Origin of Product

United States

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